

# Computational Analysis of 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Methyl-1,3-oxazole-5-carbonitrile

**Cat. No.:** B089439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated computational properties of **4-Methyl-1,3-oxazole-5-carbonitrile**. Due to a lack of extensive dedicated computational studies on this specific molecule in published literature, this document outlines the expected structural and electronic properties based on standard computational methodologies and draws comparisons with related heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers initiating new computational investigations into **4-Methyl-1,3-oxazole-5-carbonitrile** and its analogues.

## Molecular and Physicochemical Properties

**4-Methyl-1,3-oxazole-5-carbonitrile** is a heterocyclic compound with the molecular formula C<sub>5</sub>H<sub>4</sub>N<sub>2</sub>O. [1][2] Its structure incorporates an oxazole ring, a methyl group, and a nitrile group, which are functionalities of interest in medicinal chemistry. Basic physicochemical data is summarized below.

| Property                       | Value                                          | Reference                               |
|--------------------------------|------------------------------------------------|-----------------------------------------|
| CAS Number                     | 1003-52-7                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula              | C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight               | 108.10 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Exact Mass                     | 108.032362755                                  | <a href="#">[1]</a>                     |
| Topological Polar Surface Area | 49.8 Å <sup>2</sup>                            | <a href="#">[1]</a>                     |
| Hydrogen Bond Acceptor Count   | 3                                              | <a href="#">[1]</a>                     |
| Heavy Atom Count               | 8                                              | <a href="#">[1]</a>                     |

## Comparative Computational Analysis

While specific computational data for **4-Methyl-1,3-oxazole-5-carbonitrile** is not readily available, we can infer its likely properties by examining studies on similar oxazole, oxadiazole, and triazole derivatives. Such studies typically employ quantum chemical calculations to elucidate molecular structure, reactivity, and spectroscopic characteristics.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Structural Properties (Predicted)

A computational study would typically commence with a geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of the atoms. For a molecule like **4-Methyl-1,3-oxazole-5-carbonitrile**, this would be performed using methods such as Density Functional Theory (DFT). The expected output would include precise bond lengths and angles.

Table 1: Predicted vs. Comparative Bond Lengths and Angles (Exemplar Data)

| Parameter          | Predicted for 4-Methyl-1,3-oxazole-5-carbonitrile | Comparative Compound (e.g., a substituted oxadiazole) |
|--------------------|---------------------------------------------------|-------------------------------------------------------|
| C=N (oxazole ring) | Data to be determined                             | ~1.35 Å                                               |
| C-O (oxazole ring) | Data to be determined                             | ~1.37 Å                                               |
| C≡N (nitrile)      | Data to be determined                             | ~1.16 Å                                               |
| O-C-N (angle)      | Data to be determined                             | ~110°                                                 |
| C-C-C (angle)      | Data to be determined                             | ~125°                                                 |

Note: The comparative data are representative values from computational studies on related heterocyclic compounds.

## Electronic Properties (Predicted)

Analysis of the electronic properties provides insights into the molecule's reactivity and potential as a drug candidate. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Molecular docking studies on various oxazole derivatives have highlighted their potential for interacting with biological targets.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Predicted Electronic Properties and Comparative Data

| Property      | Predicted for 4-Methyl-1,3-oxazole-5-carbonitrile | Comparative Oxazole Derivatives |
|---------------|---------------------------------------------------|---------------------------------|
| HOMO Energy   | Data to be determined                             | -6.5 to -7.5 eV                 |
| LUMO Energy   | Data to be determined                             | -1.0 to -2.0 eV                 |
| HOMO-LUMO Gap | Data to be determined                             | 4.5 to 6.5 eV                   |
| Dipole Moment | Data to be determined                             | 3.0 to 5.0 Debye                |

Note: Comparative data ranges are typical for similar heterocyclic systems investigated computationally.

## Experimental and Computational Protocols

To generate the predicted data for **4-Methyl-1,3-oxazole-5-carbonitrile**, the following standard computational protocol is recommended.

### Quantum Chemical Calculations

A robust computational approach is essential for obtaining reliable theoretical data.[\[5\]](#)

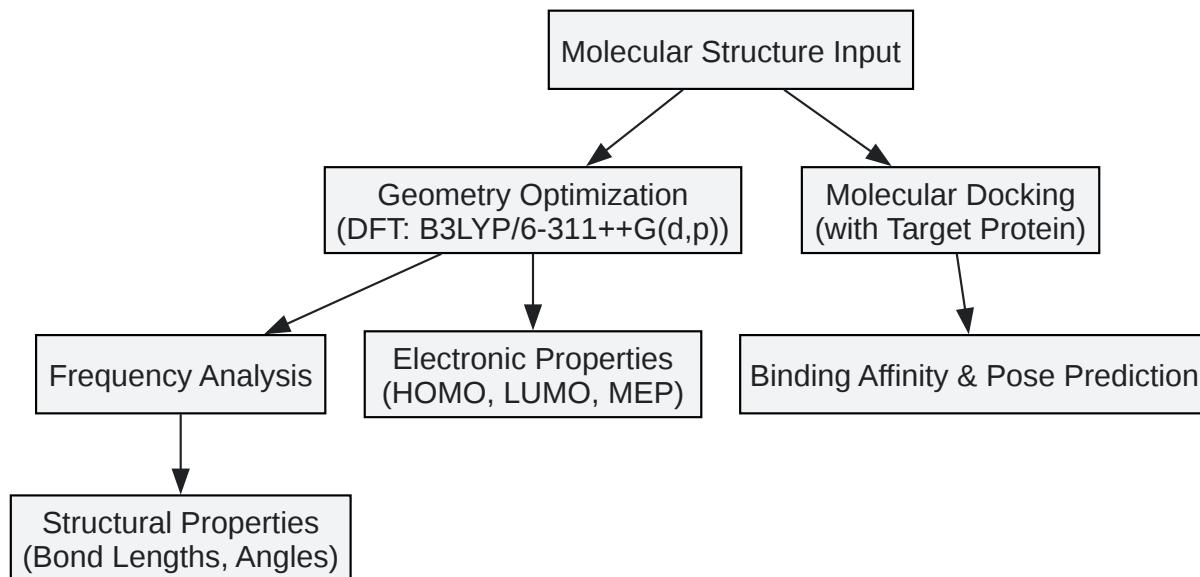
1. Software: Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.[\[5\]](#)
2. Level of Theory and Basis Set: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p) is a commonly used and effective method for molecules of this nature.[\[5\]](#)
3. Workflow:
  - Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation.
  - Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure as a true minimum and to predict IR and Raman spectra.
  - Electronic Properties: HOMO and LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) are calculated to understand reactivity and intermolecular interactions.

### Molecular Docking

For drug development applications, molecular docking studies can predict the binding affinity and orientation of **4-Methyl-1,3-oxazole-5-carbonitrile** within the active site of a target protein.  
[\[7\]](#)[\[8\]](#)[\[10\]](#)

1. Software: AutoDock, Molegro Virtual Docker, or similar software can be used for these simulations.[\[7\]](#)[\[10\]](#)

## 2. Protocol:


- Ligand Preparation: The 3D structure of **4-Methyl-1,3-oxazole-5-carbonitrile** is optimized.
- Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and prepared by removing water molecules and adding hydrogen atoms.
- Docking Simulation: The ligand is docked into the defined active site of the receptor, and the resulting binding poses are scored based on their predicted binding energy.

## Visualizations

### Molecular Structure

Caption: Predicted 2D structure of **4-Methyl-1,3-oxazole-5-carbonitrile**.

## General Computational Workflow



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. chemintech.ru [chemintech.ru]
- 5. benchchem.com [benchchem.com]
- 6. Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program) | Scientific Journal for Faculty of Science-Sirte University [elc2.su.edu.ly]
- 7. Molecular docking analysis of oxazole compounds with the heme-binding protein from *Porphyromonas gingivalis* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Computational Analysis of 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089439#computational-studies-on-the-properties-of-4-methyl-1-3-oxazole-5-carbonitrile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)